molecular formula C18H16F2N2O5S B2449714 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 954634-67-4

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2449714
CAS No.: 954634-67-4
M. Wt: 410.39
InChI Key: SFMSFNHMZKWVNA-UHFFFAOYSA-N
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Description

The compound “N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, and a difluorobenzenesulfonamide group .

Scientific Research Applications

Therapeutic Potential and Molecular Interactions

Research has indicated potential therapeutic applications of related sulfonamide compounds, exploring their roles as inhibitors, in drug development, and in the study of their interactions with biological molecules. For example, sulfonamide derivatives have been evaluated for their antibacterial and lipoxygenase inhibition properties, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Similarly, copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, and anticancer activity, highlighting the influence of the sulfonamide derivative on their biological interactions (González-Álvarez et al., 2013).

Synthesis and Chemical Properties

The synthesis and characterization of sulfonamide compounds, including the study of their structural and spectroscopic properties, are crucial for understanding their potential applications. Studies have described the synthesis of novel sulfonamide derivatives and analyzed their properties, such as antibacterial and cytotoxic activities (Abbasi et al., 2020). Another example includes the development of novel synthesis methods for benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, demonstrating the versatility of sulfonamide derivatives in chemical synthesis (Anbarasan et al., 2011).

Material Science and Engineering

In material science, sulfonamide compounds have been explored for their applications in modifying material properties. For instance, the synthesis and characterization of new sulfonamide molecules have provided insights into their potential use in the development of materials with specific properties, such as corrosion inhibition on metal surfaces (Kaya et al., 2016).

Future Directions

The future directions for this compound could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5S/c19-12-1-4-17(14(20)6-12)28(24,25)21-8-11-5-18(23)22(9-11)13-2-3-15-16(7-13)27-10-26-15/h1-4,6-7,11,21H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMSFNHMZKWVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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